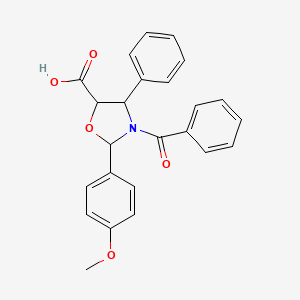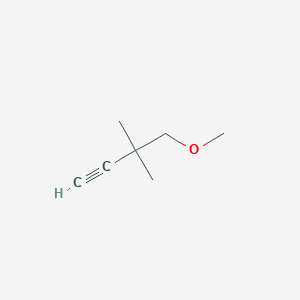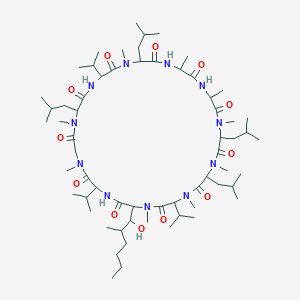
6-Chloro-3-methyl-1H-indazole
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
6-Chloro-3-methyl-1H-indazole is a heterocyclic compound belonging to the indazole family. Indazoles are known for their diverse biological activities and are often used as core structures in medicinal chemistry. The presence of a chlorine atom at the 6th position and a methyl group at the 3rd position of the indazole ring imparts unique chemical properties to this compound, making it a subject of interest in various scientific fields.
準備方法
Synthetic Routes and Reaction Conditions: The synthesis of 6-Chloro-3-methyl-1H-indazole typically involves the cyclization of appropriate precursors under specific conditions. One common method includes the reaction of 2-chloro-3-nitrotoluene with hydrazine hydrate, followed by cyclization to form the indazole ring. The reaction conditions often involve heating the mixture in a solvent such as ethanol or acetic acid.
Industrial Production Methods: Industrial production of this compound may utilize similar synthetic routes but on a larger scale. Optimized reaction conditions, such as controlled temperature and pressure, are employed to ensure high yield and purity. Catalysts and automated systems may be used to enhance efficiency and reduce production costs.
化学反応の分析
Types of Reactions: 6-Chloro-3-methyl-1H-indazole can undergo various chemical reactions, including:
Substitution Reactions: The chlorine atom can be substituted by nucleophiles such as amines or thiols under appropriate conditions.
Oxidation and Reduction: The compound can be oxidized or reduced to form different derivatives, depending on the reagents and conditions used.
Cyclization Reactions: Further cyclization can occur to form more complex heterocyclic structures.
Common Reagents and Conditions:
Substitution: Reagents like sodium hydride (NaH) or potassium carbonate (K2CO3) in solvents like dimethylformamide (DMF) are commonly used.
Oxidation: Oxidizing agents such as potassium permanganate (KMnO4) or hydrogen peroxide (H2O2) can be employed.
Reduction: Reducing agents like lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are often used.
Major Products: The major products formed from these reactions include various substituted indazoles, which can be further functionalized for specific applications.
科学的研究の応用
Chemistry: 6-Chloro-3-methyl-1H-indazole is used as a building block in organic synthesis. Its unique structure allows for the creation of diverse chemical libraries for drug discovery and development.
Biology and Medicine: In medicinal chemistry, this compound is explored for its potential as an anti-inflammatory, anticancer, and antimicrobial agent. Its derivatives have shown promising activity against various biological targets, making it a valuable scaffold for drug design.
Industry: In the industrial sector, this compound is used in the synthesis of dyes, pigments, and other specialty chemicals. Its stability and reactivity make it suitable for various industrial applications.
作用機序
The mechanism of action of 6-Chloro-3-methyl-1H-indazole depends on its specific application. In medicinal chemistry, it may interact with molecular targets such as enzymes, receptors, or DNA. The chlorine and methyl groups can influence the binding affinity and selectivity of the compound, affecting its biological activity. Detailed studies on its interaction with specific targets are essential to understand its therapeutic potential.
類似化合物との比較
6-Chloro-1H-indazole: Lacks the methyl group at the 3rd position, which may affect its reactivity and biological activity.
3-Methyl-1H-indazole: Lacks the chlorine atom at the 6th position, leading to different chemical properties and applications.
1H-indazole: The parent compound without any substitutions, used as a reference for comparing the effects of different substituents.
Uniqueness: 6-Chloro-3-methyl-1H-indazole’s unique combination of chlorine and methyl groups provides distinct chemical and biological properties. These substitutions can enhance its stability, reactivity, and interaction with biological targets, making it a valuable compound for various applications.
特性
分子式 |
C8H7ClN2 |
|---|---|
分子量 |
166.61 g/mol |
IUPAC名 |
6-chloro-3-methyl-2H-indazole |
InChI |
InChI=1S/C8H7ClN2/c1-5-7-3-2-6(9)4-8(7)11-10-5/h2-4H,1H3,(H,10,11) |
InChIキー |
SKHRXDQNSOYCCY-UHFFFAOYSA-N |
正規SMILES |
CC1=C2C=CC(=CC2=NN1)Cl |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。





![2-[2-(4-Fluorophenyl)-2-oxoethyl]malononitrile](/img/structure/B12098621.png)


![1-[3-(2-Phenoxyethyl)-1,2,4-oxadiazol-5-yl]ethan-1-amine](/img/structure/B12098634.png)
![tert-butyl (3R)-4-[(4S)-4-benzyl-2-oxo-1,3-oxazolidin-3-yl]-3-(cyclopentylmethyl)-4-oxobutanoate](/img/structure/B12098635.png)






